molecular formula C10H14N3NaO6S2 B12717546 Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-2-sulfo-, 1-methyl ester, monosodium salt CAS No. 95896-18-7

Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-2-sulfo-, 1-methyl ester, monosodium salt

Cat. No.: B12717546
CAS No.: 95896-18-7
M. Wt: 359.4 g/mol
InChI Key: MZCGGLIWSMRDFR-UHFFFAOYSA-M
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Description

Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-2-sulfo-, 1-methyl ester, monosodium salt is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-2-sulfo-, 1-methyl ester, monosodium salt typically involves multiple steps:

    Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.

    Formation of the Butanoic Acid Derivative: The butanoic acid derivative can be synthesized through the oxidation of butanol or butanal.

    Sulfonation and Esterification: The sulfonic acid group can be introduced through sulfonation reactions, and the esterification can be achieved using methanol in the presence of an acid catalyst.

    Formation of the Monosodium Salt: The final step involves neutralizing the compound with sodium hydroxide to form the monosodium salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the butanoic acid moiety.

    Reduction: Reduction reactions could target the oxo group or the sulfo group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential as a biochemical probe or as a precursor to biologically active molecules.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-2-sulfo-, 1-methyl ester, monosodium salt exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid derivatives: Compounds like butanoic acid, 4-oxo-4-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-sulfo-, 1-methyl ester.

    Thiadiazole derivatives: Compounds such as 5-propyl-1,3,4-thiadiazole-2-amine.

Uniqueness

What sets Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-2-sulfo-, 1-methyl ester, monosodium salt apart is its combination of functional groups, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

95896-18-7

Molecular Formula

C10H14N3NaO6S2

Molecular Weight

359.4 g/mol

IUPAC Name

sodium;1-methoxy-1,4-dioxo-4-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]butane-2-sulfonate

InChI

InChI=1S/C10H15N3O6S2.Na/c1-3-4-8-12-13-10(20-8)11-7(14)5-6(9(15)19-2)21(16,17)18;/h6H,3-5H2,1-2H3,(H,11,13,14)(H,16,17,18);/q;+1/p-1

InChI Key

MZCGGLIWSMRDFR-UHFFFAOYSA-M

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CC(C(=O)OC)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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